Cas no 127338-44-7 (Ethyl 7-bromo-3-hydroxy-2-naphthoate)

Ethyl 7-bromo-3-hydroxy-2-naphthoate is a brominated naphthoate ester with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a bromo substituent at the 7-position and a hydroxyl group at the 3-position—enhance reactivity for further functionalization, making it valuable in cross-coupling reactions and heterocycle formation. The ethyl ester group improves solubility in organic solvents, facilitating downstream processing. This compound is particularly useful in the development of dyes, agrochemicals, and bioactive molecules due to its stable yet modifiable framework. High purity grades ensure consistent performance in research and industrial applications.
Ethyl 7-bromo-3-hydroxy-2-naphthoate structure
127338-44-7 structure
Product Name:Ethyl 7-bromo-3-hydroxy-2-naphthoate
CAS No:127338-44-7
MF:C13H11BrO3
MW:295.128643274307
CID:1040651
PubChem ID:18476207
Update Time:2025-10-29

Ethyl 7-bromo-3-hydroxy-2-naphthoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-bromo-3-hydroxy-2-naphthoate
    • 7-bromo-3-hydroxy-2-Naphthalenecarboxylic acid ethyl ester
    • Ethyl 7-bromo-3-hydroxy-2-phthoate
    • AK103772
    • ANW-64494
    • CTK8C0319
    • ethyl 7-bromo-3-hydroxynaphthalen-2-carboxylate
    • ethyl-7-bromo-3-hydroxy-2-naphthoate
    • KB-253889
    • SureCN6825119
    • 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
    • SCHEMBL6825119
    • G69492
    • Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
    • BDBM50421656
    • 127338-44-7
    • Ethyl7-bromo-3-hydroxy-2-naphthoate
    • CS-0527775
    • LTEASLKGJBLLJO-UHFFFAOYSA-N
    • DA-19073
    • DTXSID10594228
    • MDL: MFCD22376687
    • Inchi: 1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3
    • InChI Key: LTEASLKGJBLLJO-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C=C(C(C(=O)OCC)=CC=2C=1)O

Computed Properties

  • Exact Mass: 293.98916g/mol
  • Monoisotopic Mass: 293.98916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 46.5Ų

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Ethyl 7-bromo-3-hydroxy-2-naphthoate Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:127338-44-7)兰索拉唑氯化物
Order Number:LE27047785
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:02
Price ($):discuss personally
Email:18501500038@163.com

Additional information on Ethyl 7-bromo-3-hydroxy-2-naphthoate

Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS No. 127338-44-7): An Overview of Its Properties and Applications

Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS No. 127338-44-7) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a bromo substituent, a hydroxyl group, and an ester functional group, which collectively contribute to its diverse chemical reactivity and potential applications.

The molecular formula of Ethyl 7-bromo-3-hydroxy-2-naphthoate is C14H11BrO3, and its molecular weight is approximately 299.13 g/mol. The compound's structure consists of a naphthalene ring with a bromine atom at the 7-position, a hydroxyl group at the 3-position, and an ethyl ester group at the 2-position. These functional groups endow the molecule with a range of chemical properties that make it valuable in various synthetic transformations and biological studies.

In the realm of organic synthesis, Ethyl 7-bromo-3-hydroxy-2-naphthoate serves as a key intermediate for the preparation of more complex molecules. The bromine substituent can be readily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling, to introduce a variety of functional groups. Additionally, the hydroxyl group can be modified through reactions such as etherification or esterification, further expanding the synthetic utility of this compound.

Recent research has highlighted the potential of Ethyl 7-bromo-3-hydroxy-2-naphthoate in medicinal chemistry. Studies have shown that compounds with similar structural features exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of naphthoic acids with bromine and hydroxyl substituents demonstrated significant inhibition of cancer cell proliferation. This finding suggests that Ethyl 7-bromo-3-hydroxy-2-naphthoate could serve as a lead compound for the development of novel therapeutic agents.

Beyond its applications in medicinal chemistry, Ethyl 7-bromo-3-hydroxy-2-naphthoate has also found use in materials science. The presence of the naphthalene ring and functional groups such as bromine and hydroxyl can influence the physical properties of materials derived from this compound. For example, polymers incorporating this structure have been shown to exhibit enhanced thermal stability and mechanical strength. These properties make them suitable for applications in advanced materials, such as coatings, adhesives, and composites.

The synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate typically involves several steps. One common approach is to start with 7-bromo-3-hydroxy-naphthalene and convert it to the corresponding carboxylic acid through oxidation. The carboxylic acid is then esterified with ethanol to yield the final product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of Ethyl 7-bromo-3-hydroxy-2-naphthoate is an important consideration for its use in various applications. While detailed toxicological data may vary depending on specific conditions and exposure routes, general guidelines recommend handling this compound with appropriate personal protective equipment (PPE) and following standard laboratory safety protocols. It is also advisable to consult material safety data sheets (MSDS) for comprehensive information on handling and storage.

In conclusion, Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS No. 127338-44-7) is a multifaceted compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structural features enable a wide range of chemical transformations and biological activities, making it an important molecule for researchers and industry professionals alike. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow in the coming years.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:127338-44-7)兰索拉唑氯化物
LE27047785
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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